Trimethyl(propoxy)silane chemical properties and reactivity
Trimethyl(propoxy)silane chemical properties and reactivity
An In-depth Technical Guide to Trimethyl(propoxy)silane: Chemical Properties and Reactivity
Introduction
Trimethyl(propoxy)silane, with the CAS registry number 1825-63-4, is an organosilane compound recognized for its utility as a chemical intermediate and a silylating agent in various organic syntheses.[1] Its chemical structure consists of a central silicon atom bonded to three methyl groups and a propoxy group. This structure imparts a unique combination of reactivity and stability, making it a valuable reagent in pharmaceutical development and materials science. This guide provides a comprehensive overview of its chemical properties, reactivity, and associated experimental protocols, tailored for researchers and professionals in the chemical sciences.
Chemical and Physical Properties
The fundamental physical and chemical characteristics of trimethyl(propoxy)silane are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C6H16OSi | [1][2] |
| Molecular Weight | 132.28 g/mol | [2][3] |
| Appearance | Straw Liquid | [3] |
| Boiling Point | 100-101 °C at 735 mm Hg | [1][4] |
| Melting Point | < 0 °C | [1][3] |
| Density | 0.762 g/mL at 25 °C | [1][4] |
| Refractive Index (n20/D) | 1.384 | [1][4] |
| Flash Point | -2 °C (28 °F) | [1][5] |
| Vapor Pressure | 40.2 mmHg at 25°C | [5] |
| EINECS Number | 217-371-1 | [1][2] |
Reactivity and Key Reactions
Trimethyl(propoxy)silane's reactivity is primarily governed by the silicon-oxygen bond. It is stable when stored in sealed containers but is sensitive to moisture.[6] Its key reactions include hydrolysis and its application as a silylating agent.
Hydrolysis
Trimethyl(propoxy)silane reacts with water and moisture, including atmospheric moisture, in a hydrolysis reaction that liberates propanol and forms trimethylsilanol, which can further condense to form hexamethyldisiloxane.[6] This reaction is of significant consideration for the handling and storage of the compound, which requires a dry, inert atmosphere.
Caption: Hydrolysis of trimethyl(propoxy)silane yields trimethylsilanol and propanol.
Silylation Reactions
As a silylating agent, trimethyl(propoxy)silane is used to introduce a trimethylsilyl group (-Si(CH₃)₃) onto a substrate, typically to protect a reactive functional group, such as an alcohol. This process, known as silylation, is fundamental in multi-step organic synthesis to prevent unwanted side reactions. For instance, it can be used to convert an alcohol (R-OH) into a silyl ether (R-O-Si(CH₃)₃), which is generally more volatile and thermally stable, and less polar.
Caption: Silylation of an alcohol using trimethyl(propoxy)silane.
Experimental Protocols
Synthesis of Trimethyl(propoxy)silane
A documented method for the synthesis of trimethyl(propoxy)silane involves the reaction of 1,1,1,3,3,3-hexamethyldisilazane with propan-1-ol.[2]
Experimental Details:
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Reactants: 1,1,1,3,3,3-Hexamethyldisilazane and Propan-1-ol.
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Conditions: The reaction is carried out under microwave irradiation.
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Reaction Time: 5 minutes.
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Yield: Approximately 95%.[2]
The general workflow for this synthesis is outlined below.
Caption: Workflow for the synthesis of trimethyl(propoxy)silane.
Safe Handling and Storage
Trimethyl(propoxy)silane is a highly flammable liquid and vapor and causes serious eye irritation.[6] Therefore, stringent safety protocols must be followed.
Handling:
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Work in a well-ventilated area to prevent the accumulation of vapors.[6]
-
Use explosion-proof electrical equipment and non-sparking tools.[6]
-
Ground and bond containers and receiving equipment to prevent static discharge.[6]
-
Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[6][7]
-
Avoid contact with skin and eyes, and do not breathe vapor or mist.[6]
Storage:
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Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[6][7]
-
Store away from heat, sparks, open flames, and other ignition sources.[2][6]
-
Incompatible materials to avoid include acids, oxidizing agents, and peroxides.[6]
Applications in Research and Development
Trimethyl(propoxy)silane serves as a versatile intermediate in organic synthesis. It is utilized in the production of other chemicals, for instance, in the synthesis of 2-propoxy-cyclohex-2-enone.[2] Its ability to form stable silyl ethers makes it valuable for protecting hydroxyl groups in complex molecules during drug development and other multi-step synthetic processes. Additionally, it finds application in the preparation of hydrophobic and waterproof coatings.[1][8]
Conclusion
Trimethyl(propoxy)silane is a reactive organosilane with well-defined chemical and physical properties. Its primary reactivity centers around the hydrolysis of the Si-O-C bond and its utility as a silylating agent for protic functional groups. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and industrial applications. The protocols and data presented in this guide offer a foundational resource for professionals working with this compound.
References
- 1. Trimethyl(propoxy)silane CAS#: 1825-63-4 [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. CAS NO. 1825-63-4 | Trimethyl(propoxy)silane | C6H16OSi [localpharmaguide.com]
- 5. Silane, trimethylpropoxy-|lookchem [lookchem.com]
- 6. gelest.com [gelest.com]
- 7. canbipharm.com [canbipharm.com]
- 8. Trimethyl(propoxy)silane | 1825-63-4 [chemicalbook.com]
